2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, dimethylpyridine, and quinoline carboxylic acid. The reaction conditions may involve:
Condensation reactions: Combining the benzodioxole and pyridine derivatives under acidic or basic conditions.
Cyclization reactions: Forming the quinoline ring structure through intramolecular cyclization.
Amidation reactions: Coupling the quinoline carboxylic acid with the amine group of the pyridine derivative.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous flow synthesis: Using flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity or receptor function.
Modulate signaling pathways: Affect cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Studied for their potential therapeutic effects.
Pyridine derivatives: Used in various chemical and pharmaceutical applications.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-14-9-15(2)25-23(10-14)27-24(28)18-12-20(26-19-6-4-3-5-17(18)19)16-7-8-21-22(11-16)30-13-29-21/h3-12H,13H2,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDKULIAWDBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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